REACTION_CXSMILES
|
C(C1ON=C(N)C=1)(C)C.[CH:10]1([C:15]2([CH2:20][C:21](=[N:23][OH:24])[NH2:22])OCCO2)[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl>C(O)C>[CH:10]1([C:15]2[O:24][N:23]=[C:21]([NH2:22])[CH:20]=2)[CH2:11][CH2:12][CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC(=NO1)N
|
Name
|
2-(2-cyclopentyl-1,3-dioxolan-2-yl)-N′-hydroxyacetimidamide
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C1(OCCO1)CC(N)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=CC(=NO1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 875 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |